molecular formula C8H7ClIN3S B2602514 3-(4-Chloro-1,2,5-thiadiazol-3-yl)-1-methylpyridinium iodide CAS No. 131988-25-5

3-(4-Chloro-1,2,5-thiadiazol-3-yl)-1-methylpyridinium iodide

Cat. No. B2602514
CAS RN: 131988-25-5
M. Wt: 339.58
InChI Key: SKDWFKQVJIGJCO-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Reactions Analysis

Information about the chemical reactions involving “3-(4-Chloro-1,2,5-thiadiazol-3-yl)-1-methylpyridinium iodide” is not available in the search results .

Scientific Research Applications

Synthesis and Chemical Properties

Researchers have explored synthetic routes and chemical reactions involving thiadiazoles, highlighting the utility of 3-(4-Chloro-1,2,5-thiadiazol-3-yl)-1-methylpyridinium iodide in synthesizing complex molecules. Takikawa et al. (1985) demonstrated convenient preparations of 3,5-disubstituted 1,2,4-thiadiazoles, showcasing the reactivity and versatility of these compounds in organic synthesis (Takikawa et al., 1985). This work provides a foundation for understanding the applications of thiadiazole derivatives in chemical synthesis.

Corrosion Inhibition

The application of thiadiazole derivatives in corrosion inhibition has been a topic of interest. Bentiss et al. (2007) investigated new 2,5-disubstituted 1,3,4-thiadiazoles as corrosion inhibitors of mild steel in acidic solutions, providing insights into the protective properties of thiadiazole compounds against metal corrosion (Bentiss et al., 2007). This research suggests potential industrial applications in protecting metals from corrosive environments.

Analytical Chemistry

In analytical chemistry, thiadiazole derivatives have been utilized as sensitive materials in sensor technology. Chai et al. (2004) described a highly sensitive PVC membrane iodide electrode based on complexes of mercury(II) with thiadiazole ligands, highlighting the analytical utility of these compounds in detecting iodide ions with high specificity and sensitivity (Chai et al., 2004). This application demonstrates the potential for thiadiazole derivatives in developing novel sensing materials for environmental and clinical analyses.

Solar Cell Applications

The use of thiadiazole derivatives in solar cell technology has also been explored. Rahman et al. (2018) employed an organo-sulfur compound related to thiadiazole as a redox couple in dye-sensitized solar cells, showing its potential to improve the efficiency and cost-effectiveness of solar energy conversion (Rahman et al., 2018). This highlights the role of thiadiazole derivatives in renewable energy technologies, offering a pathway to more sustainable energy solutions.

Safety and Hazards

Information about the safety and hazards associated with “3-(4-Chloro-1,2,5-thiadiazol-3-yl)-1-methylpyridinium iodide” is not available in the search results .

Future Directions

As for future directions, it’s hard to predict without more specific information about the compound and its applications .

properties

IUPAC Name

3-chloro-4-(1-methylpyridin-1-ium-3-yl)-1,2,5-thiadiazole;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN3S.HI/c1-12-4-2-3-6(5-12)7-8(9)11-13-10-7;/h2-5H,1H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKDWFKQVJIGJCO-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CC=CC(=C1)C2=NSN=C2Cl.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClIN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A solution of 3-(4-chloro-1,2,5-thiadiazol-3-yl)pyridine (1.98 g, 10 mmol) and methyl iodide (4.25 g, 30 mmol) in acetone (10 ml) was stirred at room temperature for 16 h. The precipitate was collected by filtration to yield 3.40 g (100%) of the title compound.
Quantity
1.98 g
Type
reactant
Reaction Step One
Quantity
4.25 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
100%

Synthesis routes and methods II

Procedure details

A solution of 3-(3-chloro-1,2,5-thiadiazol-4-yl)pyridine (1.98 g, 10 mmol) and methyl iodide (4.25 g, 30 mmol) in acetone (10 ml) was stirred at room temperature for 16 h. The precipitate was collected by filtration to yield 3.40 g (100% ) of the title compound.
Quantity
1.98 g
Type
reactant
Reaction Step One
Quantity
4.25 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
100%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.